molecular formula C9H9NO2S2 B13742996 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 34419-07-3

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Cat. No.: B13742996
CAS No.: 34419-07-3
M. Wt: 227.3 g/mol
InChI Key: MXKYDNZMSFEPBG-UHFFFAOYSA-N
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Description

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a complex organic compound characterized by its unique structure, which includes a dithiino and pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione apart from similar compounds is its unique prop-2-enyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

34419-07-3

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

InChI

InChI=1S/C9H9NO2S2/c1-2-3-10-8(11)6-7(9(10)12)14-5-4-13-6/h2H,1,3-5H2

InChI Key

MXKYDNZMSFEPBG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)SCCS2

Origin of Product

United States

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